![molecular formula C17H16ClN3O3S B7715156 N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B7715156.png)
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide, also known as CM-272, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CM-272 belongs to the class of sulfonamide-based compounds and has been found to exhibit potent anti-cancer activity.
Mechanism of Action
The mechanism of action of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide involves the inhibition of a protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins involved in cancer cell growth and survival. By inhibiting HSP90, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide disrupts the stability of these client proteins, leading to their degradation and ultimately, the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of bacteria and fungi. It has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide is its potent anti-cancer activity. This makes it a valuable tool for studying cancer cell growth and survival in the laboratory. However, one of the limitations of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide is its potential toxicity. As with any chemical compound, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide must be used with caution in laboratory experiments to avoid adverse effects.
Future Directions
There are several potential future directions for research involving N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide. One area of interest is the development of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of the synergistic effects of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide with other anti-cancer agents, such as chemotherapy drugs. Additionally, research could focus on the development of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide as a therapeutic agent for other diseases, such as inflammatory diseases. Overall, the potential of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide as a therapeutic agent makes it a promising area of research for the future.
Synthesis Methods
The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide involves the condensation of 4-methylbenzenesulfonyl chloride with 1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanone in the presence of a base such as triethylamine. The resulting product is then further treated with an amine such as methylamine to yield N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide.
Scientific Research Applications
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has been extensively studied for its anti-cancer activity. It has been found to exhibit potent inhibitory effects on the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-11-3-9-15(10-4-11)25(22,23)21-12(2)17-19-16(20-24-17)13-5-7-14(18)8-6-13/h3-10,12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHBHSNCAVNLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-methylbenzene-1-sulfonamide |
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